4-Benzyloxy-5-iodo-2-methyl-benzoic acid methyl ester
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Overview
Description
4-Benzyloxy-5-iodo-2-methyl-benzoic acid methyl ester is an organic compound with a complex structure that includes a benzyloxy group, an iodine atom, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-5-iodo-2-methyl-benzoic acid methyl ester typically involves multiple steps. One common method includes the protection of a hydroxyl group, iodination, and esterification. For example, starting from a benzoic acid derivative, the hydroxyl group can be protected using benzyl chloride in the presence of a base. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. Finally, the esterification can be carried out using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar steps to those used in laboratory synthesis, scaled up for larger production. This would include the use of industrial-scale reactors and purification methods such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-5-iodo-2-methyl-benzoic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoic acid derivative, and the ester group can be reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would yield a carboxylic acid derivative.
Scientific Research Applications
4-Benzyloxy-5-iodo-2-methyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-5-iodo-2-methyl-benzoic acid methyl ester depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. The benzyloxy group can interact with hydrophobic pockets, while the iodine atom may participate in halogen bonding, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methylbenzoic acid methyl ester: Similar structure but lacks the benzyloxy group.
5-Benzyloxy-2-methylbenzoic acid methyl ester: Similar structure but lacks the iodine atom.
2-Iodo-5-methylbenzoic acid: Similar structure but lacks the ester group.
Uniqueness
4-Benzyloxy-5-iodo-2-methyl-benzoic acid methyl ester is unique due to the presence of both the benzyloxy and iodine substituents, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
methyl 5-iodo-2-methyl-4-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO3/c1-11-8-15(14(17)9-13(11)16(18)19-2)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRNQWVZMAVECK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)I)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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